molecular formula C2H5BrO2S B13519050 Ethanesulfonylbromide

Ethanesulfonylbromide

Cat. No.: B13519050
M. Wt: 173.03 g/mol
InChI Key: SBBFZWWBMFILKH-UHFFFAOYSA-N
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Description

Ethanesulfonyl bromide is an organosulfur compound with the chemical formula C2H5SO2Br. It is a sulfonyl halide, specifically a bromide, and is used in various chemical reactions due to its reactivity. This compound is known for its role in organic synthesis, particularly in the formation of sulfonate esters and other sulfonyl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanesulfonyl bromide can be synthesized through the reaction of ethanesulfonyl chloride with hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Another method involves the direct bromination of ethanesulfonyl compounds using bromine or brominating agents like N-bromosuccinimide (NBS) under specific conditions .

Industrial Production Methods: In industrial settings, the production of ethanesulfonyl bromide often involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in high yields with minimal impurities. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Ethanesulfonyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from reactions with ethanesulfonyl bromide include sulfonate esters, sulfonamides, and other sulfonyl derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development .

Scientific Research Applications

Ethanesulfonyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethanesulfonyl bromide exerts its effects involves the formation of sulfonate esters and other derivatives through nucleophilic substitution reactions. The bromide ion acts as a leaving group, allowing the nucleophile to attack the sulfur atom. This results in the formation of a new covalent bond between the sulfur and the nucleophile, leading to the desired product .

Comparison with Similar Compounds

Uniqueness: Ethanesulfonyl bromide is unique due to its balance of reactivity and stability. Its ethyl group provides a moderate level of steric hindrance, making it more reactive than bulkier sulfonyl bromides but more stable than smaller ones like methanesulfonyl bromide. This makes it a versatile reagent in organic synthesis .

Properties

Molecular Formula

C2H5BrO2S

Molecular Weight

173.03 g/mol

IUPAC Name

ethanesulfonyl bromide

InChI

InChI=1S/C2H5BrO2S/c1-2-6(3,4)5/h2H2,1H3

InChI Key

SBBFZWWBMFILKH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)Br

Origin of Product

United States

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